molecular formula C12H16BrN B13539839 2-(3-Bromo-4-methylphenyl)piperidine

2-(3-Bromo-4-methylphenyl)piperidine

Cat. No.: B13539839
M. Wt: 254.17 g/mol
InChI Key: STFGPDZNLUXCAF-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methylphenyl)piperidine is an organic compound with the molecular formula C12H16BrN It features a piperidine ring substituted with a 3-bromo-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methylphenyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromo-4-methylbenzaldehyde and piperidine.

    Grignard Reaction: The 3-bromo-4-methylbenzaldehyde is first converted to 3-bromo-4-methylphenylmagnesium bromide using magnesium in dry ether.

    Addition Reaction: The Grignard reagent is then reacted with piperidine under controlled conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Grignard Reactions: Utilizing large reactors to handle the Grignard reagent formation and subsequent addition to piperidine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methylphenyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield 2-(3-Iodo-4-methylphenyl)piperidine.

Scientific Research Applications

2-(3-Bromo-4-methylphenyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3-Bromo-4-methylphenyl)piperidine exerts its effects involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloro-4-methylphenyl)piperidine: Similar structure but with a chlorine atom instead of bromine.

    2-(3-Fluoro-4-methylphenyl)piperidine: Contains a fluorine atom in place of bromine.

    2-(3-Iodo-4-methylphenyl)piperidine: Features an iodine atom instead of bromine.

Uniqueness

2-(3-Bromo-4-methylphenyl)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogen-substituted analogs

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

2-(3-bromo-4-methylphenyl)piperidine

InChI

InChI=1S/C12H16BrN/c1-9-5-6-10(8-11(9)13)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3

InChI Key

STFGPDZNLUXCAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCCN2)Br

Origin of Product

United States

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